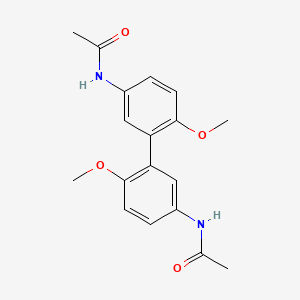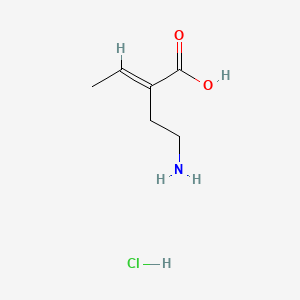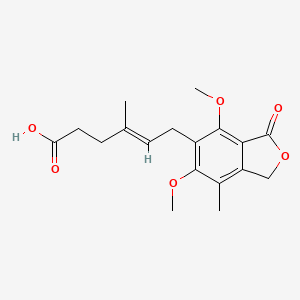
Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside: is a complex organic compound that belongs to the class of glucopyranosides. This compound is characterized by the presence of benzylidene and pivaloyl groups attached to the glucopyranoside structure. It is primarily used in synthetic organic chemistry and has applications in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups on the glucopyranoside ring, followed by the introduction of benzylidene and pivaloyl groups. Common reagents used in these reactions include benzaldehyde, pivaloyl chloride, and catalysts such as p-toluenesulfonic acid. The reaction conditions often involve refluxing in organic solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or pivaloyl groups
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various glycosides and other carbohydrate derivatives .
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It can act as a substrate for glycosidase enzymes, helping to elucidate their mechanisms of action .
Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic properties. They may be investigated for their role in drug delivery systems or as precursors to bioactive molecules .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside involves its interaction with specific molecular targets. In biological systems, it can bind to glycosidase enzymes, inhibiting their activity. This inhibition occurs through the formation of a stable enzyme-substrate complex, preventing the enzyme from catalyzing its natural substrate .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2,3-DI-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside
- Methyl 4,6-O-benzylidene-2,3-bis-O-(4-methylphenyl)sulfonyl-alpha-D-glucopyranoside
- Methyl 4,6-O-benzylidene-2,3-bis-O-(methylsulfonyl)-alpha-L-glucopyranoside
Comparison: Compared to these similar compounds, Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside is unique due to the presence of pivaloyl groups. These groups confer distinct chemical properties, such as increased steric hindrance and altered reactivity. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous .
Eigenschaften
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-7-(2,2-dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O8/c1-23(2,3)21(25)31-17-16-15(13-28-19(30-16)14-11-9-8-10-12-14)29-20(27-7)18(17)32-22(26)24(4,5)6/h8-12,15-20H,13H2,1-7H3/t15-,16-,17+,18-,19?,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHDLEZGLXAHRN-LOZDCHMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C(C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@@H]1OC(=O)C(C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)



![Pyrido[3,4-b]pyrazin-8-amine](/img/structure/B569385.png)

![2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione](/img/structure/B569387.png)

